![molecular formula C5H7F3S B2632578 [1-(Trifluoromethyl)cyclopropyl]methanethiol CAS No. 2503207-38-1](/img/structure/B2632578.png)

[1-(Trifluoromethyl)cyclopropyl]methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

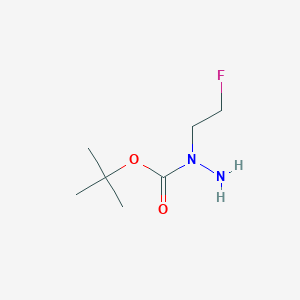

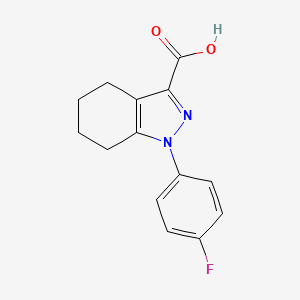

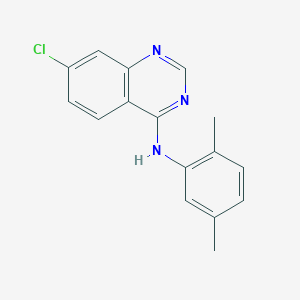

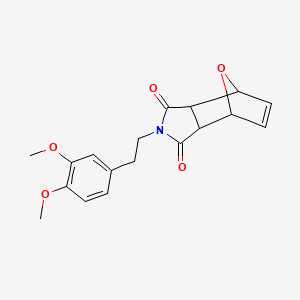

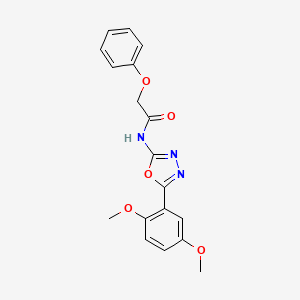

“[1-(Trifluoromethyl)cyclopropyl]methanethiol” is a chemical compound with the CAS Number: 2503207-38-1 . It has a molecular weight of 156.17 . The IUPAC name for this compound is (1-(trifluoromethyl)cyclopropyl)methanethiol .

Molecular Structure Analysis

The InChI code for “[1-(Trifluoromethyl)cyclopropyl]methanethiol” is 1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Trifluoromethylcarbenes in Cyclopropanation

Research by Duan et al. (2016) demonstrates the generation of trifluoromethylcarbenes, which are applied in Fe-catalyzed cyclopropanation of olefins. This process yields trifluoromethylated cyclopropanes with high efficiency, underlining the utility of these compounds in synthesizing structurally complex and functionally diverse molecules (Duan, Lin, Xiao, & Gu, 2016).

Enantioselective Synthesis

The work by Denton, Sukumaran, and Davies (2007) focuses on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. Their method uses 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by a dirhodium complex, to achieve high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).

Methanethiol Utilization in Feed Additives

A study on the safety of methanethiol as a feed additive by Bampidis et al. (2020) illustrates its safe use for all animal species at specific concentrations, although this is more related to the safety and application of methanethiol rather than [1-(Trifluoromethyl)cyclopropyl]methanethiol specifically (Bampidis et al., 2020).

Methanethiol Synthesis from CO and H2S

The catalytic synthesis of methanethiol from carbon monoxide and hydrogen sulfide over vanadium-based catalysts by Mul, Wachs, and Hirschon (2003) highlights an efficient method for producing methanethiol, potentially opening pathways for synthesizing related compounds (Mul, Wachs, & Hirschon, 2003).

Mild Synthesis of Trifluoromethyl-Cyclopropanes

Cyr et al. (2019) developed a method for synthesizing 1,1-disubstituted trifluoromethyl-cyclopropanes using trifluoromethylalkenes and unstabilized sulfonium ylides. This approach offers a practical route to pharmacologically interesting cyclopropyl moieties with high yields (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

[1-(trifluoromethyl)cyclopropyl]methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMAZYNZDMSGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Trifluoromethyl)cyclopropyl]methanethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)

![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)

![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)